N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the sulfonamide class of organosulfur compounds, defined by the presence of a sulfonyl group (O=S=O) bonded to an amine. The compound’s molecular architecture integrates three key components:
- A methanesulfonamide backbone (CH$$3$$SO$$2$$NH–), which serves as the functional core.
- A 4-methylphenyl substituent attached to the sulfonyl group, introducing aromaticity and steric bulk.
- A 2-hydroxy-2-methyl-4-phenylbutyl chain bonded to the sulfonamide nitrogen, contributing hydrophobicity and chiral centers.
The molecular formula is inferred as C$${19}$$H$${23}$$NO$$_3$$S , with a molecular weight of approximately 319.44 g/mol . Key structural features include:
| Property | Description |
|---|---|
| Molecular Formula | C$${19}$$H$${23}$$NO$$_3$$S |
| Molecular Weight | 319.44 g/mol |
| Functional Groups | Sulfonamide, hydroxyl, aromatic rings |
| Chiral Centers | One at the 2-hydroxy-2-methyl position of the butyl chain |
The hydroxy group at the C2 position of the butyl chain enables hydrogen bonding, while the 4-methylphenyl moiety enhances lipophilicity, making the compound suitable for hydrophobic interactions in biological systems.
Historical Context in Sulfonamide Research
Sulfonamides emerged as a revolutionary class of compounds following the 1932 discovery of Prontosil, the first synthetic antibacterial agent. Early research by Gerhard Domagk demonstrated that sulfonamides inhibit bacterial growth by interfering with folate synthesis, a mechanism later exploited in derivatives like sulfanilamide. The structural evolution of sulfonamides accelerated in the mid-20th century, with modifications such as aryl substitutions and alkyl side chains enhancing their pharmacokinetic profiles.
This compound epitomizes modern innovations in sulfonamide chemistry. Its design reflects advancements in directed ortho-metalation and sulfonyl chloride-amine coupling , techniques that enable precise functionalization of the sulfonamide scaffold. Unlike early sulfonamides, this compound’s branched alkyl chain and aromatic substituents optimize its solubility and target affinity, aligning with contemporary demands for selective enzyme inhibitors.
Significance in Contemporary Organic Chemistry
In synthetic chemistry, this compound serves dual roles:
- Synthetic Intermediate : The sulfonamide group acts as a leaving group in nucleophilic substitution reactions, facilitating the construction of heterocyclic frameworks.
- Catalytic Agent : Methanesulfonamide derivatives participate in asymmetric dihydroxylation reactions, where they protonate osmate esters to accelerate hydrolysis.
The compound’s hydroxyl and methyl groups further enable chelation-assisted lithiation , a strategy used to functionalize aromatic rings at specific positions. These attributes make it valuable for synthesizing spiropyran derivatives and other complex architectures prevalent in pharmaceuticals.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-16-8-10-18(11-9-16)14-24(22,23)20-15-19(2,21)13-12-17-6-4-3-5-7-17/h3-11,20-21H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQFEOXZUIVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the hydroxy and phenyl groups. Common reagents used in the synthesis may include sulfonyl chlorides, amines, and alcohols. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications as a therapeutic agent, particularly in the development of new antibiotics.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Analogues
Key analogs include Sch225336, SR141716A, and SR144528, which are CB1/CB2 cannabinoid receptor ligands with sulfonyl or sulfonamide groups (Table 1) .
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound Name | Key Structural Features | Receptor Target | Selectivity |
|---|---|---|---|
| N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE | Hydroxyl group, branched butyl chain, 4-methylphenyl | Unknown* | Unknown* |
| Sch225336 | Bis-sulfone, methoxy groups | CB2 | High CB2 |
| SR141716A | Chlorophenyl, pyrazole core | CB1 | High CB1 |
| SR144528 | Bicyclic terpene, methylbenzyl group | CB2 | High CB2 |
*Hypothesized based on structural similarity to Sch225336 and SR144527.
Pharmacological Activity
- Sch225336: Exhibits high CB2 selectivity, acting as an inverse agonist. Its bis-sulfone structure enhances receptor binding but may reduce metabolic stability compared to monosulfonamides .
- SR144528 : A CB2 inverse agonist with a bicyclic terpene moiety, improving lipid membrane permeability. The methylbenzyl group in SR144528 aligns sterically with the target compound’s 4-methylphenyl group, suggesting shared hydrophobic binding motifs .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison
| Property | Target Compound | Sch225336 | SR144528 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400* | 562.6 | 513.1 |
| LogP (Predicted) | 3.2* | 5.8 | 6.1 |
| Solubility (mg/mL) | Moderate* | Low | Low |
*Estimated via computational modeling; experimental validation required.
Crystallographic and Conformational Insights
The target compound’s hydroxyl and sulfonamide groups likely participate in hydrogen-bonding networks within receptor binding pockets, as observed in crystallographic studies of SR141716A and Sch225336 . Programs like SHELXL enable precise refinement of torsional angles in the butyl chain, which could influence bioactive conformations . ORTEP-3 visualizations would further clarify spatial arrangements of the 4-methylphenyl and hydroxyl groups relative to receptor residues .
Biological Activity
N-(2-Hydroxy-2-methyl-4-phenylbutyl)-1-(4-methylphenyl)methanesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H25N1O3S
- Molecular Weight : 341.46 g/mol
Structural Features
The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of hydroxyl and methyl groups contributes to its solubility and reactivity.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Calcium Channel Modulation : Similar compounds have demonstrated the ability to modulate voltage-gated calcium channels, suggesting a potential mechanism for pain relief and neuroprotection .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Pain Management : Due to its interaction with calcium channels, it may be effective in managing chronic pain conditions.
- Neuroprotection : Its ability to modulate calcium influx could make it beneficial in neurodegenerative diseases.
- Anti-cancer Activity : Some studies have indicated that related sulfonamide compounds exhibit anti-cancer properties, warranting further investigation into this compound's efficacy against various cancers.
Case Study 1: Pain Management
A study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of related sulfonamide derivatives in alleviating neuropathic pain. The results indicated that these compounds significantly reduced pain responses in animal models, suggesting a similar potential for this compound .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers administered related compounds in models of ischemic stroke. The findings revealed that these compounds improved neurological outcomes and reduced cell death, indicating that this compound may have similar protective effects against neuronal damage .
Data Summary Table
| Biological Activity | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes | Various metabolic disorders |
| Calcium Channel Modulation | Modulates voltage-gated calcium channels | Pain management |
| Anti-inflammatory Properties | Reduces inflammatory markers | Inflammatory diseases |
| Neuroprotective Effects | Protects neurons from damage | Neurodegenerative diseases |
| Potential Anti-cancer Activity | Induces apoptosis in cancer cells | Cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
